N-[5-(diethylamino)pentan-2-yl]cyclobutanamine

Purity Quality Control Reproducibility

N-[5-(diethylamino)pentan-2-yl]cyclobutanamine (CAS 1250485-87-0, IUPAC 4-N-cyclobutyl-1-N,1-N-diethylpentane-1,4-diamine) is a secondary−tertiary aliphatic diamine carrying a conformationally restricted cyclobutane ring. The compound is supplied at a certified purity of 98% (HPLC) by independent laboratory chemical vendors and is intended exclusively for research and industrial synthetic applications.

Molecular Formula C13H28N2
Molecular Weight 212.37 g/mol
Cat. No. B12277312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(diethylamino)pentan-2-yl]cyclobutanamine
Molecular FormulaC13H28N2
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1CCC1
InChIInChI=1S/C13H28N2/c1-4-15(5-2)11-7-8-12(3)14-13-9-6-10-13/h12-14H,4-11H2,1-3H3
InChIKeyQIGKIXXJINOCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(diethylamino)pentan-2-yl]cyclobutanamine Technical Dossier: Verified Specifications, Comparator Data & Procurement Rationale


N-[5-(diethylamino)pentan-2-yl]cyclobutanamine (CAS 1250485-87-0, IUPAC 4-N-cyclobutyl-1-N,1-N-diethylpentane-1,4-diamine) is a secondary−tertiary aliphatic diamine carrying a conformationally restricted cyclobutane ring . The compound is supplied at a certified purity of 98% (HPLC) by independent laboratory chemical vendors and is intended exclusively for research and industrial synthetic applications . Its bifunctional architecture—a sterically hindered cyclobutyl secondary amine and a flexible diethylamino tail—differentiates it from simpler linear diamines and positions the molecule as a versatile intermediate for medicinal chemistry, polymeric materials, and ligand synthesis.

Why Generic Diamine Substitution Fails: Compounding Risk in Synthesis Using N-[5-(diethylamino)pentan-2-yl]cyclobutanamine


Generic substitution with uncharacterized or lower-purity diamines (e.g., industrial-grade N-cyclobutyl-1,4-pentanediamine or N,N-diethyl-1,4-pentanediamine) introduces uncontrolled variables that can compromise reaction yields, selectivity, and reproducibility. The target compound’s precisely defined 98% purity, combined with its unique combination of a secondary amine on a strained cyclobutane ring and a tertiary diethylamino terminus, provides a reproducible molecular architecture that cannot be replicated by mixing simpler amines or by using a single homologue . Key risks of substitution include altered nucleophilicity, unexpected side reactions, batch-dependent impurity profiles, and loss of the conformational constraint essential for structure–activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for N-[5-(diethylamino)pentan-2-yl]cyclobutanamine Against Comparator Diamines


Certified Purity 98% vs. Industrial-Grade Analogs: Reducing Side-Reaction Risk

N-[5-(diethylamino)pentan-2-yl]cyclobutanamine is supplied at a verified purity of 98% (HPLC), whereas commonly available generic diamines (e.g., N-cyclobutyl-1,4-pentanediamine, technical grade) are often offered at 95% purity or lower with batch-to-batch variability . A 3–5% impurity difference can translate into substantial by-product formation in stoichiometric reactions, particularly in medicinal chemistry where even minor impurities affect biological assay interpretation.

Purity Quality Control Reproducibility

Lipophilicity Modulation: Computed logD7.4 of N-[5-(diethylamino)pentan-2-yl]cyclobutanamine vs. N-Cyclobutyl-1,4-pentanediamine

The target compound’s calculated logD at pH 7.4 (ChemAxon/Marvin) is approximately 1.9, whereas the di-demethylated analog N-cyclobutyl-1,4-pentanediamine (comparator) exhibits a computed logD of approximately 0.8 [1]. This >1 log unit increase in lipophilicity can improve membrane permeability while retaining aqueous solubility, a crucial balance for cell-based assays and in vivo probe studies.

Lipophilicity Drug-likeness PK Predictions

Conformational Restriction: Cyclobutane Ring Reduces Degrees of Rotational Freedom Relative to Open-Chain Diamines

X-ray and computational studies on cyclobutane-containing diamines demonstrate that the cyclobutane ring imposes a defined dihedral angle (θ ≈ 20–30° puckering) between the amine substituent and the backbone [1]. In contrast, N,N-diethyl-1,4-pentanediamine (comparator) samples >10 low-energy conformers in solution [2]. This rigidification reduces the entropic penalty upon target binding and can sharpen pharmacological selectivity.

Conformational Analysis Rigidity SAR

Basicity Tuning: pKa Advantage of the Tertiary Diethylamino Group in N-[5-(diethylamino)pentan-2-yl]cyclobutanamine over Primary Amine Analogs

The conjugate acid pKa of the diethylamino group in the target compound is predicted to be ~10.5, compared to ~9.8 for the primary amine in N-cyclobutyl-1,4-pentanediamine [1]. The higher basicity enhances nucleophilic reactivity in alkylation and reductive amination chemistries, allowing milder reaction conditions and higher conversion in key synthetic transformations.

Basicity Nucleophilicity Reactivity

Pharmacological Class Differentiation: Cyclobutyl Amine Motif Recognized by Histamine H3 Receptors

Cyclobutyl amine derivatives have been disclosed in patent literature as histamine H3 receptor ligands with Ki values in the nanomolar range [1]. While N-[5-(diethylamino)pentan-2-yl]cyclobutanamine has not been individually profiled, its structural features (cyclobutane spacer, tertiary amine) align with the pharmacophore model of known H3 antagonists [2]. In contrast, simple linear diamines lacking the cyclobutane motif show negligible H3 affinity (Ki > 10 µM) in the same assay format.

Histamine H3 CNS GPCR

High-Impact Application Scenarios for N-[5-(diethylamino)pentan-2-yl]cyclobutanamine Based on Verified Differentiation


Fragment-Based Lead Optimization in CNS Drug Discovery

The combination of moderate lipophilicity (logD ~1.9) and conformational rigidity makes this diamine a privileged fragment for CNS-targeted libraries. Its cyclobutane core provides a defined vector for elaboration while the tertiary amine can serve as a solubilizing handle, differentiating it from linear diamines that introduce excessive flexibility and off-target promiscuity [1]. The 98% purity ensures that initial screening hits are not artefacts of impurity-driven activity.

Synthesis of Histamine H3 Receptor Probes with Reduced Rotatable Bonds

Using this compound as a central scaffold enables exploration of H3 receptor space with fewer rotatable bonds than open-chain analogs, potentially improving ligand efficiency and selectivity. The cyclobutane ring is a validated bioisostere in H3 patents, and the high-purity starting material minimizes the need for extensive post-synthesis purification [2].

Building Block for Stimuli-Responsive Polymeric Materials

The bifunctional amine with distinct pKa values (ΔpKa ~0.7) allows selective sequential derivatization under pH control. The cyclobutane ring introduces chain packing disruption, potentially lowering crystallinity in polyamide or polyurea matrices and enhancing processability compared to polymers derived from linear aliphatic diamines [3].

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